

Unveiling the Identity of 16:0 Succinyl PE through Tandem Mass Spectrometry

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Compound of Interest

Compound Name: 16:0 Succinyl PE

Cat. No.: B575345

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A definitive guide to the structural confirmation of 16:0 Succinyl Phosphatidylethanolamine (PE) utilizing MS/MS fragmentation analysis. This report provides a comparative analysis with related lipid species, detailed experimental protocols, and visual representations of fragmentation pathways to aid researchers in the unambiguous identification of this modified phospholipid.

In the realm of lipidomics, precise structural elucidation of modified phospholipids is paramount for understanding their biological roles. This guide focuses on the confirmation of **16:0 Succinyl PE**, a phosphatidylethanolamine molecule featuring two palmitic acid (16:0) chains and a succinyl group attached to the head group's amine. Tandem mass spectrometry (MS/MS) stands as a powerful tool for this purpose, providing a unique fragmentation fingerprint that allows for confident identification.

Distinguishing Fragmentation Patterns: 16:0 Succinyl PE vs. Alternatives

The key to identifying **16:0 Succinyl PE** via MS/MS lies in its characteristic fragmentation pattern, which can be distinguished from its unmodified counterpart and other N-acylated PE species. The primary diagnostic feature is the neutral loss of the succinyl group.

Table 1: Comparative MS/MS Fragmentation Data

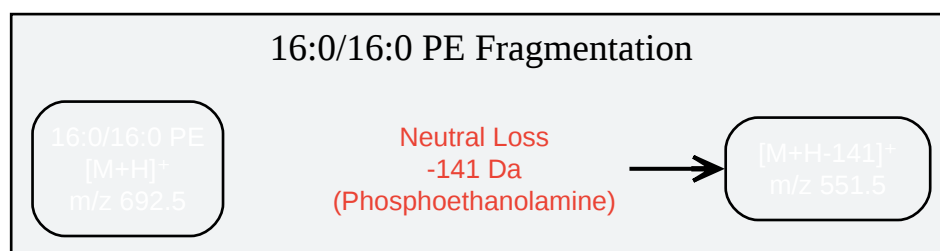
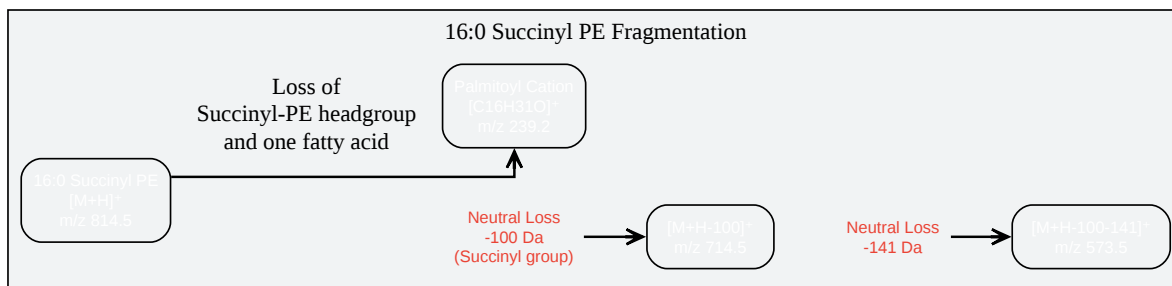
Analyte	Precursor Ion (m/z) [M+H] ⁺	Characteristic Neutral Loss (Da)	Key Fragment Ions (m/z)
16:0 Succinyl PE	814.5	100 (Succinyl group)	714.5, 551.5, 257.2
16:0/16:0 PE (Unmodified)	692.5	141 (Phosphoethanolamine head group)	551.5
16:0 N-Acetyl PE	734.5	43 (Acetyl group)	691.5, 551.5

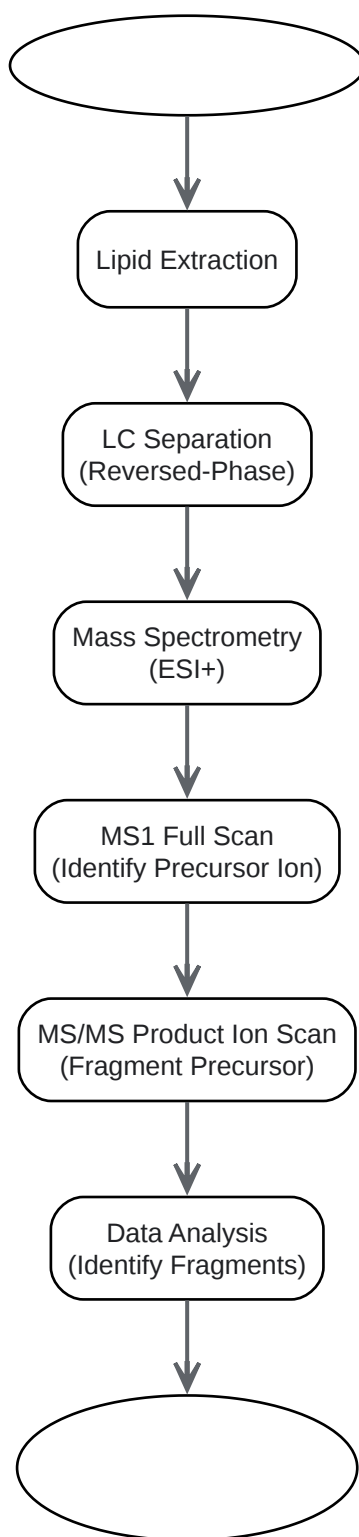
Note: The fragment ions listed are predicted based on known fragmentation pathways. Actual spectra may show additional fragments.

The MS/MS spectrum of **16:0 Succinyl PE** is expected to be dominated by a neutral loss of 100 Da, corresponding to the succinic anhydride moiety. This contrasts sharply with the unmodified 16:0/16:0 PE, which characteristically loses its entire phosphoethanolamine head group (a neutral loss of 141 Da). Other N-acylated PEs, such as 16:0 N-Acetyl PE, will exhibit a neutral loss corresponding to their specific acyl group.

Visualizing the Fragmentation Cascade

To further clarify the identification process, the fragmentation pathways of **16:0 Succinyl PE** and its unmodified counterpart are illustrated below. These diagrams, generated using the DOT language, provide a clear visual representation of the bond cleavages that lead to the observed fragment ions.





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